[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid [((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445416
InChI: InChI=1S/C12H20N2O3/c1-9(15)13-6-2-3-11(7-13)14(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1
SMILES: CC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol

[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13445416

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid -

Specification

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
IUPAC Name 2-[[(3S)-1-acetylpiperidin-3-yl]-cyclopropylamino]acetic acid
Standard InChI InChI=1S/C12H20N2O3/c1-9(15)13-6-2-3-11(7-13)14(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1
Standard InChI Key BHQWQJDWCDQTRX-NSHDSACASA-N
Isomeric SMILES CC(=O)N1CCC[C@@H](C1)N(CC(=O)O)C2CC2
SMILES CC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Canonical SMILES CC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2

Introduction

((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid is a synthetic organic compound that belongs to the class of amino acids, specifically a derivative of piperidine. It features a unique structural combination of a piperidine ring, an acetyl group, and a cyclopropyl amino substituent, which suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders or as analgesics.

Synthesis Methods

The synthesis of ((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid typically involves multi-step organic synthesis techniques. Common strategies include:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

  • Introduction of the Cyclopropyl Group: Cyclopropanation reactions using reagents like diazomethane are employed.

  • Attachment of the Amino-Acetic Acid Moiety: The final step involves linking the acetic acid component to the piperidine structure.

Reaction conditions such as temperature, solvent choice, and reaction time are crucial for maximizing yield and purity. Reactions may be conducted under reflux in solvents like dichloromethane or ethanol to facilitate better mixing and reaction kinetics.

Potential Applications

((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid has potential applications in several fields:

  • Pharmaceutical Development: It can serve as a lead compound for developing new drugs, particularly those targeting neurological disorders or pain management.

  • Medicinal Chemistry: Its unique structure suggests potential interactions with biological targets such as receptors or enzymes involved in disease pathways.

  • Biological Research: It can be used in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of ((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid is hypothesized based on its structural features. Research into its binding affinity and efficacy at various receptors (e.g., opioid receptors) is necessary for elucidating its pharmacodynamics. The compound may exert its effects by binding to specific molecular targets within the body, modulating their activity, and leading to changes in cellular signaling pathways and physiological responses.

Future Research Directions

Future studies should focus on the biological activity of ((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino-acetic acid through in vitro and in vivo models to validate its therapeutic potential. Interaction studies are essential for understanding how this compound interacts with biological targets, providing insights into its pharmacodynamics and pharmacokinetics.

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